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molecular formula C15H12ClN3O2 B8797709 Ethyl 3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B8797709
M. Wt: 301.73 g/mol
InChI Key: MMYOFJHBEQGXDP-UHFFFAOYSA-N
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Patent
US07662826B2

Procedure details

This compound was synthesized from 3-(3-chlorophenyl)-7-chloro-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid ethyl ester, according to the process for synthesizing the foregoing pyrazolo-[1,5-a]-pyrimidine-5-carboxylic acid ethyl ester. mp: 135.5° C.
Name
3-(3-chlorophenyl)-7-chloro-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[N:10]([N:13]=[CH:14][C:15]=2[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[C:11]=1Cl)=[O:5])[CH3:2].C(OC(C1C=CN2N=CC=C2N=1)=O)C>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[N:10]([N:13]=[CH:14][C:15]=2[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[CH:11]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
3-(3-chlorophenyl)-7-chloro-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC=2N(C1Cl)N=CC2C2=CC(=CC=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC=2N(C=C1)N=CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C=NC=2N(C1)N=CC2C2=CC(=CC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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